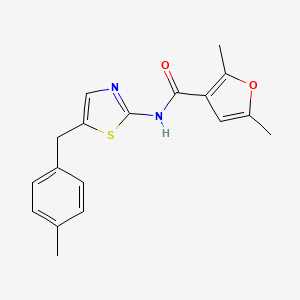

2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide

Description

2,5-Dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide is a synthetic compound belonging to the class of N-(1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides. It was synthesized via acylation of 2-amino-5-(4-methylbenzyl)thiazole with 2,5-dimethylfuran-3-carbonyl chloride, as part of a broader effort to develop novel anticancer agents . Key structural features include a thiazole ring substituted with a 4-methylbenzyl group and a furan-3-carboxamide moiety with methyl groups at positions 2 and 3.

Properties

IUPAC Name |

2,5-dimethyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-4-6-14(7-5-11)9-15-10-19-18(23-15)20-17(21)16-8-12(2)22-13(16)3/h4-8,10H,9H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMJVLXBFLTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Benzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound.

Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can

Comparison with Similar Compounds

Key Differences:

Mechanism of Action :

- The target compound (7d) acts via apoptosis induction, as evidenced by caspase-3 activation .

- Thiazolylmethylcarbamates () inhibit viral proteases, showing antiviral rather than anticancer activity .

Structural Complexity :

- Carbamate derivatives (e.g., compounds x, y, z in ) feature multi-ring systems and hydroperoxide groups, increasing synthetic complexity and metabolic instability compared to the simpler furan-thiazole scaffold of 7d .

Bioavailability :

- The carboxamide group in 7d enhances membrane permeability relative to the carbamate-linked derivatives in , which exhibit higher polarity and lower logP values .

Research Findings and Implications

- Optimal Substituent : The 4-methylbenzyl group in 7d balances electronic, steric, and solubility properties, making it the lead candidate in its series .

- Therapeutic Potential: Unlike carbamate-based thiazoles (), 7d’s furan-thiazole scaffold offers a promising template for anticancer drug development due to its robust cytotoxicity and synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.